molecular formula C8H16N2OS B2440274 1,1-Dimethyl-3-(thian-4-yl)urea CAS No. 1596902-81-6

1,1-Dimethyl-3-(thian-4-yl)urea

Cat. No. B2440274
CAS RN: 1596902-81-6
M. Wt: 188.29
InChI Key: VKSHDBVDOKHHBB-UHFFFAOYSA-N
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Description

“1,1-Dimethyl-3-(thian-4-yl)urea” is a chemical compound with the IUPAC name N,N-dimethyl-N’-(tetrahydro-2H-thiopyran-4-yl)carbamimidic acid . It has a molecular weight of 188.29 .


Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology could potentially be used for the synthesis of “1,1-Dimethyl-3-(thian-4-yl)urea”.


Molecular Structure Analysis

The InChI code for “1,1-Dimethyl-3-(thian-4-yl)urea” is 1S/C8H16N2OS/c1-10(2)8(11)9-7-3-5-12-6-4-7/h7H,3-6H2,1-2H3,(H,9,11) .

It is stored at room temperature .

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

  • Hydrogen Bonding and Structural Characteristics : Research on urea derivatives like N,N'-dimethyl-N,N'-dialkyl ureas has explored their hydrogen bonding capabilities and structural characteristics. These studies often utilize techniques such as NMR, IR, and X-ray diffraction to elucidate the compounds' conformations and interactions, which are critical for understanding their reactivity and potential applications in materials science and catalysis (Kołodziejski et al., 1993).

Material Science Applications

  • Self-Assembly and Molecular Recognition : Certain urea derivatives exhibit the ability to undergo complexation-induced unfolding, forming multiply hydrogen-bonded complexes. This property is leveraged in designing self-assembling materials that mimic biological structures and processes, potentially useful in nanotechnology and biomaterials engineering (Corbin et al., 2001).

Chemical Synthesis and Reactivity

  • Synthesis and Reactivity : Urea derivatives are employed in various synthetic pathways, serving as intermediates in the synthesis of more complex molecules. Their reactivity under different conditions, such as with different nucleophiles, provides valuable insights for developing new synthetic methods and compounds with potential pharmaceutical applications (Hutchby et al., 2009).

Antimicrobial and Anticancer Properties

  • Biological Activities : Some studies have focused on the biological activities of urea derivatives, such as their antimicrobial and anticancer properties. These compounds are evaluated for their efficacy against various microbial strains and cancer cell lines, contributing to the search for new therapeutic agents (Özgeriş et al., 2017).

Analytical Chemistry Applications

  • Analytical Techniques : Urea and its derivatives are also significant in analytical chemistry, where they are analyzed using techniques such as high-performance liquid chromatography (HPLC) with post-column derivatization. This allows for the detection and quantification of these compounds in various matrices, essential for environmental monitoring, pharmaceutical analysis, and biochemical research (Kawase et al., 1982).

Safety and Hazards

The safety information for “1,1-Dimethyl-3-(thian-4-yl)urea” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1,1-dimethyl-3-(thian-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2OS/c1-10(2)8(11)9-7-3-5-12-6-4-7/h7H,3-6H2,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSHDBVDOKHHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CCSCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dimethyl-3-(thian-4-yl)urea

CAS RN

1596902-81-6
Record name 3,3-dimethyl-1-(thian-4-yl)urea
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